GR 125487 sulfamate
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Overview
Description
GR 125487 sulfamate is an orally active and selective antagonist of 5-HT4R . It effectively blocks the cognition enhancing effect and can be used to study memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction .
Molecular Structure Analysis
The molecular formula of GR 125487 sulfamate is C19H28FN4O8S2 . The exact mass is not specified, but the molecular weight is approximately 523.570 . The elemental composition includes C (43.59%), H (5.39%), F (3.63%), N (10.70%), O (24.45%), and S (12.25%) .Physical And Chemical Properties Analysis
The molecular weight of GR 125487 sulfamate is 524.58 . It is soluble up to 10 mM in water with gentle warming .Scientific Research Applications
5-HT4 Receptor Antagonist
GR 125487 sulfamate is an orally active and selective antagonist of 5-HT4R . The 5-HT4 receptor is a serotonin receptor found primarily in the brain, stomach, and intestines. It plays a role in learning and memory, as well as in the movement of food through the intestines.
Cognition Enhancing Effect
GR 125487 sulfamate effectively blocks the cognition enhancing effect . This suggests that it could be used in research to understand the role of 5-HT4 receptors in cognitive processes.
Memory Disorders
GR 125487 sulfamate can be used to study memory disorders . By blocking the 5-HT4 receptors, researchers can investigate the impact of these receptors on memory and potentially develop new treatments for memory disorders.
Gastrointestinal Disorders
GR 125487 sulfamate can also be used in the research of gastrointestinal disorders . The 5-HT4 receptors are involved in the regulation of gastrointestinal motility, so GR 125487 sulfamate could help in understanding and treating conditions like irritable bowel syndrome and constipation.
Mood Disorders
Research applications of GR 125487 sulfamate extend to the study of mood disorders . Serotonin receptors like the 5-HT4 are known to play a role in mood regulation, and by studying the effects of blocking these receptors, researchers can gain insights into the treatment of conditions like depression and anxiety.
Urinary Tract Dysfunction
Finally, GR 125487 sulfamate can be used to study urinary tract dysfunction . The 5-HT4 receptors are found in the urinary tract and play a role in its function. By blocking these receptors, researchers can explore new treatments for conditions like overactive bladder.
Mechanism of Action
Target of Action
GR 125487 sulfamate is a potent and selective antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the transmission of signals in the brain and other tissues.
Mode of Action
As an antagonist, GR 125487 sulfamate binds to the 5-HT4 receptors, thereby blocking the action of serotonin . This prevents the activation of the receptor and the subsequent signal transmission.
Biochemical Pathways
The 5-HT4 receptor is involved in various biochemical pathways, including those related to cognition, gastrointestinal function, mood regulation, and urinary tract function . By blocking the 5-HT4 receptor, GR 125487 sulfamate can affect these pathways and their downstream effects.
Pharmacokinetics
GR 125487 sulfamate is orally active , indicating that it can be administered orally and absorbed through the gastrointestinal tract . .
Result of Action
By blocking the 5-HT4 receptor, GR 125487 sulfamate can effectively block the cognition-enhancing effect of serotonin . This makes it useful for studying conditions such as memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction .
Future Directions
GR 125487 sulfamate can be used to study various disorders including memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction . Its role as a 5-HT4R antagonist suggests it could be useful in research into the functions of these receptors and the potential for therapeutic interventions.
properties
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S.H3NO3S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26;1-5(2,3)4/h3-4,11,13,21-22H,5-10,12H2,1-2H3;(H3,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJFDBXITIOGJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C.NS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN4O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GR 125487 sulfamate |
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